molecular formula C23H25N3O3S B11606681 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-ethoxyphenyl)benzenesulfonamide

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B11606681
M. Wt: 423.5 g/mol
InChI Key: AXTXFINGMUWTRH-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C30H30N4O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically performed at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZAMIDE
  • 4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]BENZONITRILE

Uniqueness

4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]-N-(4-ethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C23H25N3O3S/c1-4-29-22-13-7-20(8-14-22)25-30(27,28)23-15-9-19(10-16-23)24-17-18-5-11-21(12-6-18)26(2)3/h5-17,25H,4H2,1-3H3

InChI Key

AXTXFINGMUWTRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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